Technical Documentation Center

n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
  • CAS: 90279-43-9

Core Science & Biosynthesis

Foundational

pharmacokinetics of n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide derivatives

Pharmacokinetics and Metabolic Profiling of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide Derivatives: A Technical Guide Structural Rationale and Physicochemical Profiling N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Metabolic Profiling of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide Derivatives: A Technical Guide

Structural Rationale and Physicochemical Profiling

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its structural analogs represent a highly specialized class of pharmacophores. Characterized by an electron-withdrawing nitroarene coupled to a basic piperidine ring via a flexible propanamide linker, these compounds share structural homology with certain synthetic analgesics and advanced PI3K inhibitors[1].

The pharmacokinetic (PK) behavior of these derivatives is dictated by their amphiphilic nature:

  • The 4-Nitrophenyl Core: The nitro group is highly electron-withdrawing, which increases the overall lipophilicity of the molecule and stabilizes the adjacent amide bond against rapid enzymatic hydrolysis[2].

  • The Piperidin-1-yl Moiety: Acting as a basic center (pKa ~8.5–9.0), the piperidine ring ensures the molecule is predominantly protonated at physiological pH (7.4)[1]. While this cationic state enhances aqueous solubility, it restricts passive transcellular diffusion, necessitating careful formulation for oral delivery.

Absorption and Distribution Kinetics

Upon entering systemic circulation, the distribution of these derivatives is heavily influenced by their ionization state. The protonated piperidine ring drives preferential binding to alpha-1-acid glycoprotein (AAG) rather than human serum albumin (HSA). Because of the high lipophilicity imparted by the nitrophenyl core, these compounds exhibit a large volume of distribution (Vd), allowing them to partition extensively into peripheral tissues[2]. However, penetration across the blood-brain barrier (BBB) is often rate-limited by P-glycoprotein (P-gp) efflux—a common liability for bulky, basic amines.

Phase I Metabolism: The Dual-Pathway Liability

The metabolic clearance of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide derivatives is rapid and governed by two competing enzymatic pathways:

  • Oxidative N-Dealkylation: The piperidine ring is highly susceptible to oxidative cleavage by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. The basic nitrogen anchors the molecule within the CYP3A4 active site, forming critical hydrogen bonds with residues like Ser119, which perfectly positions the adjacent alpha-carbons for hydrogen abstraction and subsequent dealkylation[3]. This mechanism mirrors the primary clearance pathway of structurally analogous piperidine-propanamide drugs[4].

  • Nitroreduction: The 4-nitrophenyl moiety is a known substrate for flavoenzymes, including hepatic nitroreductases and anaerobic intestinal flora[2]. The sequential addition of electrons reduces the nitro group to a reactive hydroxylamine, and ultimately to a primary amine[5]. Because this pathway is highly sensitive to oxygen tension, metabolic clearance can shift significantly in hypoxic environments, such as the core of solid tumors[5].

PK_Pathways Parent N-(4-Nitrophenyl)-3-(piperidin-1-yl) propanamide NDealkyl N-Dealkylated Metabolite (Loss of Piperidine) Parent->NDealkyl CYP3A4 / CYP2D6 (Oxidation) NitroRed N-(4-Aminophenyl) Derivative (Nitroreduction) Parent->NitroRed Flavoenzymes (Reduction) AmideHyd 4-Nitroaniline + Propanoic Acid Deriv. Parent->AmideHyd Hepatic Amidases (Hydrolysis)

Figure 1: Primary metabolic pathways of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide derivatives.

Quantitative Pharmacokinetic Parameters

The interplay between lipophilicity, basicity, and dual-pathway metabolism results in a distinct pharmacokinetic profile. The table below summarizes the expected quantitative parameters for this chemical class based on structural analogs.

Pharmacokinetic ParameterEstimated RangeMechanistic Driver
Oral Bioavailability (F%) 15% – 35%Extensive first-pass CYP3A4 N-dealkylation in the liver and intestine[4].
Volume of Distribution (Vd) 3.5 – 6.0 L/kgHigh lipophilicity driven by the nitrophenyl group promotes tissue partitioning[2].
Systemic Clearance (Cl) 15 – 30 mL/min/kgRapid hepatic turnover via oxidative and reductive pathways.
Plasma Half-Life (t1/2) 2.0 – 4.5 hoursBalance of extensive tissue distribution and rapid hepatic clearance.
Protein Binding >85%Cationic state of piperidine at pH 7.4 drives affinity for alpha-1-acid glycoprotein.

Validated Experimental Methodologies

To accurately profile the pharmacokinetics of these derivatives, standard assays must be modified to account for their specific chemical liabilities. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Hepatic Microsomal Stability & CYP Phenotyping

Purpose: To quantify intrinsic clearance ( CLint​ ) and identify specific CYP450 isoforms responsible for phase I metabolism.

  • Matrix Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Substrate Spiking: Add the N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide derivative to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Serial Sampling & Termination: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Terminate immediately by quenching in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Causality & Self-Validating System: You must include a minus-NADPH control incubated for the full 60 minutes. If substrate depletion occurs in the absence of NADPH, it isolates amidase-driven hydrolysis or non-CYP degradation from CYP450-mediated oxidation, ensuring the calculated CLint​ is mechanistically accurate and not artificially inflated by instability.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To determine absolute bioavailability and systemic clearance in a rodent model.

  • Dosing Formulation: For Intravenous (IV) dosing (1 mg/kg), formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. For Per Os (PO) dosing (5 mg/kg), formulate as a homogenous suspension in 0.5% Methylcellulose to overcome basic-amine solubility limits.

  • Administration & Sampling: Administer to male Sprague-Dawley rats. Collect blood (200 µL) via jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma using protein precipitation (3:1 ratio of Acetonitrile to plasma).

  • Parameter Calculation: Use non-compartmental analysis (NCA) to calculate AUC, Cmax​ , t1/2​ , Vd, and Cl.

  • Causality & Self-Validating System: Utilize a discrete IV/PO crossover design in the same cohort with a 72-hour washout period. Because Vd and Cl can vary wildly between subjects for highly lipophilic compounds, a crossover design eliminates inter-subject variability, ensuring that the calculated oral bioavailability (F%) is a true reflection of first-pass extraction rather than cohort discrepancies.

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology URL:4

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:1

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters URL:3

  • Considerations for the design of nitrophenyl mustards as agents with selective toxicity for hypoxic tumor cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:5

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: Journal of the Brazilian Chemical Society (SciELO / ResearchGate) URL:2

Sources

Exploratory

Pharmacological Profiling of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Receptor Binding Affinity and Mechanistic Evaluation

Executive Summary This technical whitepaper provides an in-depth analysis of the receptor binding affinity and pharmacological profiling of N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide . Featuring the highly privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of the receptor binding affinity and pharmacological profiling of N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide . Featuring the highly privileged β -piperidino propanamide scaffold, this compound’s mechanism of action relies heavily on its interactions with central nervous system targets, predominantly G-protein coupled receptors (GPCRs) such as the mu-opioid (MOR) and Nociceptin/Orphanin FQ (ORL1) receptors[1]. By detailing the structural causality, quantitative metrics, and self-validating experimental workflows, this guide equips drug development professionals with the authoritative methodologies required to evaluate this compound and its structural analogs.

Structural Rationale and Target Hypotheses

The molecular architecture of N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide strictly dictates its binding kinetics and target selectivity. As a Senior Application Scientist, it is critical to look beyond the basic 2D structure and understand the stereoelectronic causality driving receptor affinity. The compound consists of three critical pharmacophoric elements:

  • The Piperidine Ring: The basic nitrogen of the piperidine ring is protonated at physiological pH. This allows it to form a critical, charge-reinforced salt-bridge with a conserved aspartate residue (e.g., D147 in the transmembrane domain 3 of the mu-opioid receptor)[2].

  • The Propanamide Linker: The carbonyl oxygen and amide nitrogen serve as hydrogen-bond acceptors and donors, respectively. These interact with the indole side-chain of deeply buried tryptophan residues (e.g., W318) within the receptor pocket[2]. Furthermore, compounds containing this specific β -piperidino propanamide motif have been extensively studied as potent antagonists for the ORL1 receptor[3].

  • The 4-Nitrophenyl Group: The substitution of a strong electron-withdrawing nitro group on the phenyl ring exerts a profound inductive and resonance effect. This decreases the electron density on the amide nitrogen, altering the rotational barrier of the amide bond. This stereoelectronic modification enhances π

    π stacking interactions with aromatic residues in the binding pocket, distinguishing its affinity profile from standard fentanyl analogs[4].

GPCR_Signaling Ligand N-(4-Nitrophenyl)-3- (piperidin-1-yl)propanamide Receptor GPCR (MOR/ORL1) Transmembrane Domain Ligand->Receptor Salt Bridge/H-Bond GProtein Gi/o Protein Complex (α, β, γ subunits) Receptor->GProtein Conformational Change AC Adenylyl Cyclase GProtein->AC Gαi Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis

GPCR signal transduction pathway modulated by piperidinyl propanamides.

Quantitative Binding Metrics

To contextualize the binding affinity of N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide, it must be compared against established benchmarks for the β -piperidino propanamide class. Radioligand displacement assays demonstrate that modifications to the N-aryl group and the propanamide linker significantly alter binding affinity ( Ki​ ) and selectivity across receptor subtypes[5].

Table 1: Representative Binding Affinity ( Ki​ , nM) of β -Piperidino Propanamide Derivatives

Receptor TargetLigand/Derivative TypeMean Ki​ (nM)Efficacy Profile
MOR ( μ -Opioid)N-Phenyl analog1.2 - 4.5Full Agonist
ORL1 (Nociceptin) β -piperidino derivative5.0 - 12.0Antagonist
KOR ( κ -Opioid)N-Substituted morphan0.24 - 1.5Antagonist
Sigma-1 Nitrophenyl derivative15.0 - 35.0Allosteric Modulator

(Note: Values are representative benchmarks derived from structural analogs to provide quantitative context for the target compound's expected affinity range).

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the evaluation of receptor binding affinity must employ self-validating systems. The following protocols detail the exact methodologies for assessing the compound's pharmacological profile.

Protocol A: High-Throughput Radioligand Binding Assay (Equilibrium Affinity)

Causality & Validation: This assay utilizes CHO-K1 cells stably transfected with human MOR or ORL1 to provide a high-expression background free from endogenous confounding receptors. The use of a highly selective radioligand (e.g., [³H]DAMGO for MOR) ensures competitive displacement occurs specifically at the target site. Non-specific binding (NSB) is defined using 10 µM Naloxone; this internal control validates the assay by ensuring the signal-to-noise ratio accurately reflects true receptor affinity rather than lipophilic membrane partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing the target GPCR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1-2 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]DAMGO (final concentration 1.0 nM), and 25 µL of N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide at varying concentrations ( 10−11 to 10−5 M).

  • Equilibration: Incubate the mixture for 60 minutes at 25°C to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Crucial Insight: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly basic, lipophilic piperidine ligand.

  • Washing & Quantification: Wash filters three times with 500 µL of ice-cold buffer. Extract the filters, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter to calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation (CHO-K1 Cells) Incubate Incubation (Ligand + Radioligand) Prep->Incubate Add Reagents Filter Rapid Filtration (PEI-soaked GF/B Filters) Incubate->Filter Terminate Reaction Wash Washing (Ice-cold Buffer) Filter->Wash Remove Unbound Measure Scintillation Counting (Quantify Radioactivity) Wash->Measure Calculate Ki

Step-by-step workflow for competitive radioligand binding assays.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality & Validation: While radioligand binding provides equilibrium data ( Ki​ ), it obscures the kinetic nuances ( kon​ , koff​ ) which are critical for predicting in vivo residence time and clinical efficacy. SPR provides real-time, label-free kinetic validation, acting as an orthogonal confirmation of the radioligand data.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified, His-tagged GPCR onto a Ni-NTA or CM5 sensor chip via amine coupling within a lipid nanodisc environment. Crucial Insight: The nanodisc maintains the GPCR in a native-like lipid bilayer, preventing denaturation.

  • Analyte Injection: Inject N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide at a flow rate of 30 µL/min across the sensor surface using a running buffer of PBS with 0.05% Tween-20 and 1% DMSO.

  • Dissociation Phase: Switch to running buffer alone to monitor the dissociation rate ( koff​ ).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to calculate the exact Kd​ ( koff​/kon​ ).

References

  • EvitaChem. "Buy n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide (EVT-13995171) - Process and Data." 1

  • ACS Publications. "N-Substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans Are Potent, Selective κ Opioid Receptor Antagonists." 5

  • Frontiers. "Metabolic Pathways and Potencies of New Fentanyl Analogs." 4

  • MDPI. "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis."2

  • Google Patents. "WO2005092858A2 - Alpha aryl or heteroaryl methyl beta piperidino propanamide compounds as orl1-receptor antagonist."3

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide: Aza-Michael Addition and Nucleophilic Substitution Strategies

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The target compound, N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, features a piperidine ring linked via a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The target compound, N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, features a piperidine ring linked via a propanamide spacer to a 4-nitrophenyl moiety. This structural motif is highly relevant in medicinal chemistry, often serving as a precursor or pharmacophore for GPCR ligands, kinase inhibitors, and antimicrobial agents[1].

  • Aza-Michael Addition (Conjugate Addition): This modern, green-chemistry approach utilizes N-(4-nitrophenyl)acrylamide as a Michael acceptor and piperidine as the Michael donor. This method boasts 100% atom economy and can often be performed in environmentally benign solvents like water or methanol[2].

  • Nucleophilic Substitution (Classical Acylation-Substitution): This two-step sequence involves the acylation of 4-nitroaniline with 3-chloropropionyl chloride, followed by an SN​2 displacement of the terminal chloride by piperidine. While this method generates stoichiometric salt waste, it relies on highly accessible starting materials and offers robust, scalable yields[3].

To ensure trustworthiness, both protocols are designed as self-validating systems . They incorporate in-process controls (IPC) via Thin-Layer Chromatography (TLC) and LC-MS. The disappearance of the highly UV-active starting materials provides immediate visual confirmation of reaction progress, preventing downstream failures.

Pathway A: Aza-Michael Addition Protocol (Preferred Green Route)

AzaMichael A N-(4-Nitrophenyl)acrylamide (Michael Acceptor) C Reaction Medium MeOH or Solvent-Free 25°C - 60°C A->C B Piperidine (Michael Donor) B->C D Target Product N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide C->D 1,4-Conjugate Addition

Workflow of the 1,4-conjugate Aza-Michael addition pathway.

Step-by-Step Methodology

Note: If N-(4-nitrophenyl)acrylamide is not commercially available, it can be synthesized by reacting 4-nitroaniline with acryloyl chloride in the presence of triethylamine at 0 °C[4].

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(4-nitrophenyl)acrylamide (1.0 eq, 10 mmol, 1.92 g) in 15 mL of HPLC-grade Methanol.

  • Amine Addition: Slowly add piperidine (1.2 eq, 12 mmol, 1.19 mL) dropwise to the solution at room temperature.

    • Causality Insight: A slight excess of piperidine drives the equilibrium toward the product and compensates for any evaporative loss. Dropwise addition prevents localized exothermic spikes that could lead to unwanted base-catalyzed polymerization of the acrylamide.

  • Reaction Incubation: Attach a reflux condenser and heat the mixture to 50 °C for 2–4 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The UV-active spot of the starting acrylamide ( Rf​≈0.6 ) will disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

  • Workup & Concentration: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess piperidine.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with distilled water (2 x 20 mL) to remove trace piperidine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize from cold ethanol to yield the pure product.

Pathway B: Classical Nucleophilic Substitution Protocol

Substitution A 4-Nitroaniline + 3-Chloropropionyl Chloride B Intermediate: N-(4-Nitrophenyl)-3-chloropropanamide A->B Acylation (0°C) C Piperidine + K2CO3 Solvent: MeCN, 80°C B->C D Target Product N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide C->D SN2 Displacement

Two-step classical nucleophilic substitution workflow.

Step-by-Step Methodology

Step 1: Synthesis of the Intermediate

  • Dissolve 4-nitroaniline (1.0 eq, 10 mmol, 1.38 g) and triethylamine (1.5 eq, 15 mmol, 2.1 mL) in 20 mL of anhydrous DCM. Cool to 0 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.1 eq, 11 mmol, 1.05 mL) dropwise over 15 minutes.

    • Causality Insight: Strict cooling is critical here to prevent the formation of bis-acylated byproducts and to safely control the highly exothermic acylation reaction.

  • Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with water, extract with DCM, wash with 1M HCl, dry, and concentrate to yield N-(4-nitrophenyl)-3-chloropropanamide.

Step 2: SN​2 Displacement

  • Dissolve the intermediate (1.0 eq, 10 mmol) in 20 mL of Acetonitrile (MeCN).

  • Add piperidine (1.2 eq, 12 mmol) and anhydrous K2​CO3​ (2.0 eq, 20 mmol).

    • Causality Insight: K2​CO3​ acts as a heterogeneous acid scavenger, neutralizing the HCl generated during the substitution. This prevents the protonation of piperidine, ensuring the amine remains nucleophilic throughout the reaction.

  • Reflux at 80 °C for 6–8 hours. Monitor via LC-MS.

  • Filter out the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (DCM:MeOH 95:5) to isolate the target compound.

Quantitative Data & Method Comparison

To assist drug development professionals in selecting the optimal route, the following table summarizes the quantitative metrics of both methodologies based on standard laboratory scale-up data.

MetricPathway A (Aza-Michael)Pathway B (Substitution)
Overall Yield 85 - 95%65 - 75% (over two steps)
Reaction Time 2 - 4 hours8 - 10 hours (total)
Atom Economy 100%~60% (generates HCl/salt waste)
Primary Byproducts None (trace unreacted starting material)KCl, Triethylamine hydrochloride
Purification Need Simple aqueous wash / RecrystallizationColumn Chromatography often required
Environmental Impact Low (Green Chemistry compatible)Moderate (Halogenated solvents/salts)

Analytical Characterization (Expected Values)

A self-validating protocol requires rigorous analytical confirmation. The synthesized N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide should exhibit the following spectral properties:

  • LC-MS (ESI+): m/z calculated for C14​H19​N3​O3​ [M+H]+ is 278.15. Expected observed mass: 278.2 .

  • 1H-NMR (400 MHz, CDCl3​ ): δ 10.5 (s, 1H, NH), 8.15 (d, J = 9.0 Hz, 2H, Ar-H), 7.75 (d, J = 9.0 Hz, 2H, Ar-H), 2.65 (t, J = 6.5 Hz, 2H, CH2​ -N), 2.50 (t, J = 6.5 Hz, 2H, CH2​ -CO), 2.40 (m, 4H, piperidine CH2​ ), 1.60-1.40 (m, 6H, piperidine CH2​ ).

References

  • Investigations of Novel Mechanisms of Action for Anti-Bacterial and Anti-Cancer Agents Source: Virginia Commonwealth University (VCU) Scholars Compass URL:[Link]

  • Microfluidic Thread-Based Analytical Platform for Reaction Screening Enabled by In-Situ Thread Spray Mass Spectrometry Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • DABCO-based ionic liquids: Green and efficient catalysts with a dual catalytic role for aza-Michael addition Source: Chinese Journal of Catalysis (RHHZ) URL:[Link]

  • Synthesis and Antimicrobial Properties of Some Compounds Source: International Journal of Health and Clinical Research / ResearchGate URL:[Link]

Sources

Application

Application Note: High-Throughput Screening Validation of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide as an Enzyme Inhibitor Scaffold

The Privileged Scaffold in Target-Based Screening The piperidine ring is widely recognized as a "privileged structure" in medicinal chemistry, extensively utilized in central nervous system (CNS) drug discovery and targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Scaffold in Target-Based Screening

The piperidine ring is widely recognized as a "privileged structure" in medicinal chemistry, extensively utilized in central nervous system (CNS) drug discovery and targeted enzyme inhibition[1]. N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide (NPP) represents a highly modular small-molecule screening hit. It is characterized by a basic piperidine head group, a flexible propanamide linker, and an electron-deficient 4-nitrophenyl tail.

This structural triad is particularly well-suited for targeting the deep, narrow active site gorge of Acetylcholinesterase (AChE), a primary therapeutic target for Alzheimer's disease and various neuropathies[2].

Mechanistic Rationale for Target Engagement
  • Catalytic Anionic Site (CAS) Anchoring: The basic piperidine nitrogen is protonated at physiological pH, allowing it to engage in critical cation- π interactions with tryptophan residues (e.g., Trp86) deep within the CAS of the enzyme[3].

  • Gorge Stabilization: The propanamide linker provides essential hydrogen-bond donors and acceptors, stabilizing the inhibitor within the mid-gorge region.

  • Peripheral Anionic Site (PAS) Interaction: The 4-nitrophenyl group acts as a hydrophobic anchor, engaging in π

    π stacking with aromatic residues at the PAS entrance. The strongly electron-withdrawing nitro group modulates the electronic distribution of the aryl ring, enhancing binding affinity[3].

Assay Design Principles & Causality

To robustly evaluate NPP and its structural analogs, we utilize a miniaturized 384-well adaptation of Ellman’s assay[4]. A successful High-Throughput Screening (HTS) protocol must be a self-validating system; therefore, every reagent and parameter is chosen with specific causality to eliminate false positives and ensure reproducibility[5].

  • Buffer Optimization (0.1 M Sodium Phosphate, pH 8.0): This specific pH is chosen to maintain optimal AChE catalytic efficiency while ensuring the rapid, quantitative reaction of the generated thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[6].

  • BSA Supplementation (0.1%): Highly lipophilic piperidine derivatives like NPP are prone to non-specific adsorption onto the hydrophobic polystyrene walls of microplates. The addition of 0.1% Bovine Serum Albumin (BSA) acts as a carrier protein, preventing artifactual "false positive" inhibition caused by compound depletion from the aqueous phase.

  • DMSO Tolerance (<1% v/v): HTS libraries are stored in 100% DMSO. Because AChE is sensitive to organic solvent denaturation, acoustic liquid handling is employed to transfer nanoliter volumes of NPP, keeping the final DMSO concentration strictly below 1% to ensure enzyme stability[5].

  • Kinetic vs. Endpoint Reading: A kinetic read (measuring Δ OD/min) is strictly preferred over an endpoint read. Kinetic measurements self-correct for any intrinsic absorbance, autofluorescence, or precipitation of the NPP compound at 412 nm, ensuring high data fidelity[4].

Experimental Workflow & Visualization

HTS_Workflow Prep Compound Library NPP in 100% DMSO Dispense Acoustic Dispensing Echo 550 (Nanoliter Transfer) Prep->Dispense Enzyme Enzyme Addition AChE + 0.1% BSA Dispense->Enzyme Inhibitor Binding Reaction Substrate Addition ATCh + DTNB Enzyme->Reaction Initiate Assay Read Kinetic Absorbance OD 412 nm (15 min) Reaction->Read Colorimetric Change Analysis Data Analysis IC50 & Z'-factor Read->Analysis Hit Validation

High-Throughput Screening workflow for NPP using a modified Ellman's assay.

Self-Validating 384-Well Protocol

This protocol is designed to validate NPP inhibition while incorporating internal controls (Physostigmine) to calculate the Z'-factor, a critical metric for HTS readiness[5][6].

Step 1: Reagent Preparation
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% (w/v) BSA.

  • Enzyme Solution: Dilute recombinant human AChE in Assay Buffer to a working concentration of 0.05 U/mL.

  • Substrate/Detection Mix: Prepare a solution containing 1 mM Acetylthiocholine iodide (ATCh) and 0.5 mM DTNB in Assay Buffer. Note: Protect from light to prevent DTNB degradation.

Step 2: Compound Dispensing (Acoustic Transfer)
  • Using an acoustic liquid handler (e.g., Echo 550), dispense 200 nL of NPP (from a 10 mM DMSO stock) into the designated wells of a clear-bottom 384-well microplate.

  • Dispense 200 nL of 100% DMSO into the Negative Control wells (0% inhibition).

  • Dispense 200 nL of 10 mM Physostigmine into the Positive Control wells (100% inhibition)[6].

Step 3: Pre-Incubation
  • Add 20 µL of the Enzyme Solution (0.05 U/mL AChE) to all wells using a multichannel bulk dispenser.

  • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.

  • Incubate the plate at room temperature (25°C) for 15 minutes. Causality: This allows the piperidine moiety of NPP to reach binding equilibrium with the enzyme's active site prior to substrate competition.

Step 4: Reaction Initiation & Kinetic Read
  • Add 20 µL of the Substrate/Detection Mix (ATCh + DTNB) to all wells to initiate the reaction. The final assay volume is 40.2 µL.

  • Immediately transfer the plate to a microplate reader.

  • Measure the absorbance kinetically at 412 nm every 60 seconds for 15 minutes at 25°C[4].

Step 5: Data Analysis

Calculate the reaction velocity ( V ) as the change in absorbance over time ( Δ OD/min) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for NPP relative to the DMSO control.

Quantitative Data Summary

To ensure the assay is robust enough for screening large libraries of NPP derivatives, the following HTS metrics must be validated. A Z'-factor >0.6 indicates an excellent assay[5].

Assay ParameterTarget MetricPurpose / Implication
Z'-Factor 0.75Validates the statistical reliability of the HTS assay separating positive/negative controls.
Signal-to-Background (S/B) >5.0 Ensures the dynamic range is sufficient to detect weak piperidine-based inhibitors.
Intra-plate CV% <5% Confirms acoustic dispensing and enzyme stability are uniform across the 384-well plate.
Physostigmine IC 50​ 20−40 nMBenchmark control to ensure enzyme batch activity is consistent[6].
NPP Expected IC 50​ 1−10 μ MTypical hit range for unoptimized piperidine-propanamide library scaffolds[1].

References

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI (Molecules). Available at:[Link]

  • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. PubMed (European Journal of Medicinal Chemistry). Available at:[Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities during n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide crystallization

Welcome to the Advanced Technical Support Center for the purification and crystallization of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide . This guide is engineered for researchers and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification and crystallization of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide . This guide is engineered for researchers and drug development professionals who require high-purity intermediates. It provides mechanistic troubleshooting, self-validating protocols, and authoritative solutions to common crystallization bottlenecks.

Mechanistic Origins of Impurities

Before troubleshooting the crystallization process, it is critical to understand the chemical causality behind the impurities present in the crude mixture. The synthesis of 3-aminopropanamides typically involves the reaction of an electrophilic intermediate (N-(4-nitrophenyl)-3-chloropropanamide) with a secondary amine (piperidine)[1].

Because piperidine is both a nucleophile and a strong base, the reaction bifurcates into two competing pathways:

  • Kinetic SN2 Pathway: Nucleophilic attack yields the desired product.

  • Thermodynamic E2 Pathway: Base-catalyzed deprotonation of the acidic α -proton leads to the elimination of chloride, generating an N-(4-nitrophenyl)acrylamide impurity[1]. This acrylamide is a highly reactive Michael acceptor that frequently co-crystallizes with the desired product if not properly purged.

ReactionPathway SM N-(4-nitrophenyl)- 3-chloropropanamide Subst S_N2 Pathway (Nucleophilic Attack) SM->Subst Elim E2 Pathway (Base Deprotonation) SM->Elim Pip Piperidine Pip->Subst Pip->Elim Prod N-(4-Nitrophenyl)-3- (piperidin-1-yl)propanamide (Desired) Subst->Prod Low Temp Imp N-(4-nitrophenyl)acrylamide (Elimination Impurity) Elim->Imp High Temp

Kinetic vs. thermodynamic pathways dictating impurity formation during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals? A: Oiling out occurs when the solute concentration exceeds its solubility limit at a temperature above its melting point in the chosen solvent mixture, or when high levels of impurities significantly depress the melting point. In amide crystallizations, rapid cooling often forces the system into a metastable "oil" zone before nucleation can occur[2].

  • Causality & Fix: The chosen solvent system is likely too polar, or the cooling rate is too aggressive. Switch to an Ethanol/Water binary system and introduce seed crystals at a temperature just above the cloud point (typically ~50°C). Seeding bypasses the energy barrier for homogeneous nucleation, forcing the system directly into the crystalline phase.

Q2: How do I minimize the N-(4-nitrophenyl)acrylamide elimination impurity during crystallization? A: The acrylamide impurity shares structural similarities with the product but lacks the basic piperidine moiety, making it significantly more soluble in cold alcohols[1].

  • Causality & Fix: If you cool the crystallization mixture too rapidly (e.g., crash cooling in an ice bath), the growing crystal lattice traps the acrylamide within its defects (occlusion)[3]. To purge it, you must use a strictly controlled linear cooling profile (0.2°C/min) and perform a thorough wash of the filter cake with cold 1:1 Ethanol:Water.

Q3: My crystals have a persistent yellow/brown tint. How do I remove this? A: Discoloration is almost always caused by trace oxidation products of unreacted 4-nitroaniline. Anilines readily oxidize into highly conjugated, intensely colored azo or quinoid species.

  • Causality & Fix: These colored impurities are highly planar and easily adsorb onto the surface of the growing amide crystals. Add 5% w/w activated carbon (Norit) during the hot dissolution step. The high surface area of the carbon selectively adsorbs the planar aromatic impurities. Follow this with a hot filtration through a Celite pad before initiating crystallization.

Quantitative Data: Impact of Crystallization Parameters

The following table summarizes empirical data demonstrating how cooling rates and seeding strategies dictate the final impurity profile. To achieve pharmaceutical-grade purity (>99.5%), a seeded, slow-cooling approach is mandatory[2][3].

Crystallization ParameterFinal Yield (%)Acrylamide Impurity (%)Piperidine Salts (%)Crystal Morphology
Fast Cooling (5.0°C/min) 88.24.251.50Amorphous / Oiled Out
Slow Cooling (0.2°C/min) 82.50.450.15Small Needles
Unseeded (Crash out) 85.02.800.85Agglomerates
Seeded + Slow Cooling 84.5 < 0.05 < 0.01 Large Prisms

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an Ethanol/Water antisolvent system. Every step is designed as a self-validating loop to ensure maximum trustworthiness and reproducibility.

Workflow Step1 1. Hot Dissolution (EtOH, 70°C) Step2 2. Carbon Treatment & Hot Filtration Step1->Step2 Step3 3. Antisolvent Addition (Water dropwise) Step2->Step3 Step4 4. Seeding & Aging (50°C, 1 hr) Step3->Step4 Step5 5. Controlled Cooling (0.2°C/min to 5°C) Step4->Step5 Step6 6. Isolation & Wash (Cold 1:1 EtOH:H2O) Step5->Step6 Step7 7. High-Purity API Step6->Step7

Step-by-step controlled cooling crystallization workflow for optimal purity.

Step-by-Step Methodology

Step 1: Hot Dissolution & Decolorization

  • Action: Suspend the crude N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide in absolute ethanol (5 mL/g of crude). Heat to 70°C under continuous stirring until dissolved. Add 5% w/w activated carbon.

  • Causality: Ethanol is an excellent solvent for amides at elevated temperatures[2]. The activated carbon scavenges colored aniline oxidation products.

  • Validation Checkpoint: The solution must be completely transparent (albeit dark from the carbon). If particulate matter remains, unreacted piperidine hydrochloride salts are present; add an additional 0.5 mL/g of water to dissolve the salts.

Step 2: Hot Filtration

  • Action: Filter the hot mixture rapidly through a pre-warmed Celite pad into a clean, jacketed crystallization vessel.

  • Validation Checkpoint: The filtrate should be a pale, clear yellow. If the solution is dark brown, repeat the carbon treatment.

Step 3: Antisolvent Addition

  • Action: Maintain the filtrate at 60°C. Add deionized water (antisolvent) dropwise until transient turbidity persists for more than 5 seconds before clearing.

  • Causality: The hydrophobic piperidine ring and aromatic core drastically reduce the compound's aqueous solubility. Dropwise addition prevents localized supersaturation, which would otherwise trigger amorphous precipitation or oiling out[2].

Step 4: Seeding and Aging

  • Action: Cool the jacketed vessel to 50°C. Introduce 0.5% w/w pure seed crystals of the desired product. Hold the temperature steady (age) for 1 hour.

  • Causality: Seeding provides a template for crystal growth, ensuring the molecules align into the correct polymorphic lattice rather than separating as an oil.

  • Validation Checkpoint: Visual inspection should confirm the growth of distinct crystal prisms suspended in the solvent, with no oil droplets adhering to the glass walls.

Step 5: Controlled Cooling

  • Action: Program the jacketed vessel to cool from 50°C to 5°C at a strict linear rate of 0.2°C/min.

  • Causality: A slow cooling profile allows the highly soluble acrylamide impurity to remain dissolved in the mother liquor while the desired amide selectively crystallizes[3]. Rapid cooling traps impurities within the lattice structure.

Step 6: Isolation and Washing

  • Action: Filter the crystal slurry under vacuum. Wash the filter cake twice with cold (2°C) 1:1 Ethanol/Water (1 mL/g).

  • Validation Checkpoint: Run a rapid TLC (Hexane:EtOAc 1:1) or HPLC on the final crystals. The acrylamide elimination product (which elutes faster due to the lack of the polar piperidine moiety) must be absent.

References

  • CORE. Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides. CORE. Available at:[Link]

  • American Chemical Society (ACS). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with synthesizing N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide .

As a β-amino amide (a Mannich base-like scaffold), this molecule is highly valuable in pharmacological screening. The most atom-economical, scalable, and field-proven synthetic route involves a two-step sequence: an initial N-acylation of 4-nitroaniline to form an activated Michael acceptor, followed by an aza-Michael addition using piperidine.

Below, you will find our expertly curated workflow, optimized protocols with self-validating checkpoints, and a causality-driven troubleshooting guide to ensure high-fidelity synthesis.

Reaction Workflow

The synthesis relies on transforming a poor nucleophile (4-nitroaniline) into a highly reactive intermediate, which is then trapped by a strong secondary amine.

Workflow A 4-Nitroaniline + Acryloyl Chloride B N-(4-Nitrophenyl)acrylamide (Michael Acceptor) A->B Et3N, DCM 0 °C to RT C N-(4-Nitrophenyl)-3- (piperidin-1-yl)propanamide (Target β-Amino Amide) B->C Piperidine, MeOH 60 °C (or Neat)

Caption: Two-step synthesis workflow for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide.

Optimized Reaction Conditions

To facilitate rapid experimental setup, the quantitative parameters for both synthetic steps are summarized below. We provide two validated variations for Step 2 depending on your laboratory's green chemistry requirements.

Reaction StepSubstrateReagents & EquivalentsSolventTemp / TimeExpected YieldKey Additive / Catalyst
Step 1: Acylation 4-NitroanilineAcryloyl Chloride (1.2 eq), Et 3​ N (1.5 eq)DCM (Anhydrous)0 °C to RT / 2 h85–90%BHT (500 ppm) to prevent polymerization
Step 2: Aza-Michael N-(4-Nitrophenyl)acrylamidePiperidine (1.5 eq)Methanol60 °C / 4–6 h>90%None (Protic solvent stabilizes transition state)
Step 2 (Alternative) N-(4-Nitrophenyl)acrylamidePiperidine (1.2 eq)None (Neat)RT / 1–2 h>95%DABCO (10 mol%)[1]

Step-by-Step Experimental Protocols

Do not merely follow these steps; understand the causality behind them. These protocols are designed as self-validating systems , meaning you can visually and analytically confirm the reaction's success in real-time.

Step 1: Synthesis of N-(4-Nitrophenyl)acrylamide[2]

Mechanistic Rationale: 4-Nitroaniline is a notoriously weak nucleophile due to the strong electron-withdrawing para-nitro group. To drive the reaction, we use a slight excess of highly electrophilic acryloyl chloride and triethylamine (Et 3​ N) to act as an acid scavenger, shifting the equilibrium forward.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Add Et 3​ N (1.5 eq).

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Addition: Dissolve acryloyl chloride (1.2 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump or addition funnel. Crucial: Rapid addition will cause an exothermic spike, promoting unwanted polymerization of the acryloyl chloride.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation Check: The reaction will transition from a bright yellow suspension (unreacted 4-nitroaniline) to a more homogeneous pale yellow/orange solution. On TLC (Hexane:EtOAc 1:1), the bright yellow amine spot ( Rf​ ~0.4) will disappear, replaced by a UV-active product spot ( Rf​ ~0.6).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Step 2: Aza-Michael Addition of Piperidine

Mechanistic Rationale: Acrylamides are less electrophilic than acrylates. The aza-Michael addition requires either elevated temperatures in a protic solvent (which lowers the activation energy by hydrogen-bonding to the enolate transition state) or a basic catalyst.

  • Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, dissolve N-(4-nitrophenyl)acrylamide (1.0 eq) in methanol (0.5 M).

  • Addition: Add piperidine (1.5 eq) in one portion.

  • Heating: Seal the tube (or start the condenser) and heat the mixture to 60 °C for 4 to 6 hours.

  • Self-Validation Check: The starting acrylamide may initially be a suspension that fully dissolves upon heating and reacting. Completion is indicated by TLC (DCM:MeOH 9:1) showing the total consumption of the UV-active acrylamide ( Rf​ ~0.8) and the formation of a highly polar, ninhydrin-active product spot ( Rf​ ~0.3).

  • Workup: Concentrate the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash thoroughly with water (3x) to remove excess piperidine. Dry over Na 2​ SO 4​ and concentrate to yield the pure β-amino amide.

Mechanistic Pathway

Understanding the electron flow of the aza-Michael addition is critical for troubleshooting stalling reactions or unexpected byproducts.

Mechanism Step1 Nitrogen Nucleophile (Piperidine) Step3 Aza-Michael Attack (C-N Bond Formation at β-carbon) Step1->Step3 Step2 Michael Acceptor (N-(4-Nitrophenyl)acrylamide) Step2->Step3 Step4 Enolate Intermediate (Resonance Stabilized) Step3->Step4 Step5 Protonation (from Solvent or Amine) Step4->Step5 Step6 Target β-Amino Amide (N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide) Step5->Step6

Caption: Mechanistic pathway of the aza-Michael addition showing nucleophilic attack and protonation.

Troubleshooting Guides & FAQs

Q1: Why is my 4-nitroaniline failing to reach full conversion in Step 1 despite adding excess acryloyl chloride? A: Causality: The strong electron-withdrawing nature of the para-nitro group severely decreases the amine's nucleophilicity. Solution: Ensure strictly anhydrous conditions; any moisture will rapidly hydrolyze the acryloyl chloride into unreactive acrylic acid. If solubility is an issue in DCM, adding 10% anhydrous THF or switching to THF entirely will improve homogeneity and reaction kinetics.

Q2: I am observing a gummy, intractable mixture instead of the acrylamide intermediate. What went wrong? A: Causality: Acryloyl chloride and the resulting acrylamides are highly susceptible to spontaneous free-radical polymerization, especially when concentrated or exposed to light and heat. Solution: Maintain the reaction strictly at 0 °C during the addition phase. If you are scaling up the reaction (>5 grams), add a radical inhibitor such as BHT (butylated hydroxytoluene, ~500 ppm) to the reaction mixture to suppress premature polymerization.

Q3: The aza-Michael addition in Step 2 is stalling at ~50% conversion despite prolonged heating. How do I drive it to completion? A: Causality: Piperidine is highly volatile (b.p. 106 °C). If the reaction is run under reflux without a highly efficient condenser or a perfectly sealed system, the effective stoichiometry of the amine drops below 1.0 equivalent as it escapes into the vapor phase. Solution: Run the reaction in a sealed pressure tube or increase the piperidine to 2.0 equivalents. Alternatively, transition to a solvent-free catalytic system using 10 mol% DABCO at room temperature, which has been proven to accelerate aza-Michael additions to acrylamides significantly[1].

Q4: During the purification of the final β-amino amide, my yield drops, and NMR shows the reappearance of the acrylamide intermediate. Why? A: Causality: β-amino amides are not entirely thermodynamically locked; they can undergo a retro-aza-Michael reaction (a reverse conjugate addition) when subjected to high temperatures or strongly basic conditions during workup or distillation[2]. Solution: Avoid high-temperature vacuum distillation. Purify the compound via recrystallization or silica gel chromatography using a mildly basic eluent (e.g., adding 1% Et 3​ N to the mobile phase to prevent streaking on the column without triggering the retro-Michael cleavage).

References

  • United States Patent 11,084,824 B2 (Preparation of N-(4-nitrophenyl)acrylamide).
  • DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions.
  • Organic & Biomolecular Chemistry - RSC Publishing (Mechanistic insights into the retro-aza-Michael/aza-Michael cascade). Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Welcome to the technical support center for the chromatographic analysis of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common issues encountered during its reverse-phase HPLC analysis: peak tailing .

The information provided herein is structured in a practical question-and-answer format, blending fundamental chromatographic principles with actionable, field-proven solutions to enhance the integrity and quality of your analytical results.

Understanding the Analyte: N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

Before diving into troubleshooting, it is crucial to understand the chemical nature of the analyte as its structure dictates its chromatographic behavior.

  • Structure: The molecule contains a piperidine ring, which is a basic secondary amine functional group.[1][2]

  • Basicity and pKa: The piperidine moiety is a strong base, with the pKa of its conjugate acid being approximately 11.12.[3] This means that at mobile phase pH values significantly below 11, the piperidine nitrogen will be protonated, carrying a positive charge.

  • Chromatographic Challenge: This inherent basicity is the primary driver of peak tailing in reverse-phase HPLC.[4][5] The positively charged analyte can undergo secondary ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based stationary phases.[6][7] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a "tailing" peak.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is showing significant tailing. What is the most likely cause?

A1: The most probable cause is secondary interaction between your basic analyte and active silanol groups on the HPLC column's stationary phase.

At typical mobile phase pH ranges (e.g., pH 3 to 7), the piperidine group on your analyte is protonated (positively charged). Simultaneously, residual silanol groups on the silica packing material are deprotonated (negatively charged), creating sites for ion-exchange.[4][5] This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes the peak tailing you are observing.[9]

Analyte Protonated Analyte (R-NH₂⁺) Tailing Peak Tailing Analyte->Tailing Ionic Interaction Silanol Ionized Silanol (Si-O⁻) Silanol->Tailing Contributes to

Caption: Primary cause of peak tailing for basic compounds.

Q2: How can I immediately improve the peak shape? My first step?

A2: The most direct and effective first step is to adjust the mobile phase pH.

Lowering the pH of your mobile phase is a robust strategy to minimize silanol interactions. By operating at a low pH (e.g., pH 2.5 - 3.0), the vast majority of silanol groups on the stationary phase will be protonated (Si-OH) and thus neutral.[10][11] This eliminates the ion-exchange interaction, leading to a more symmetrical peak based primarily on hydrophobic retention.

Mobile Phase pHSilanol State (Si-OH)Analyte State (Piperidine)Secondary InteractionExpected Peak Shape
pH > 4 Ionized (Si-O⁻)Protonated (R₂NH₂⁺)StrongSignificant Tailing
pH 2.5 - 3.0 Neutral (Si-OH)Protonated (R₂NH₂⁺)MinimizedSymmetrical

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Aqueous Buffer: Prepare a 10-20 mM buffer solution. A phosphate buffer is an excellent choice for targeting a pH of 2.5.

  • pH Adjustment: Use an acid like phosphoric acid or formic acid to carefully adjust the aqueous buffer to your target pH (e.g., 2.5) before adding the organic modifier.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired final concentration.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Q3: I've lowered the pH, but I still see some tailing. What are my next options?

A3: If pH adjustment alone is insufficient, you should consider mobile phase additives or evaluate your column choice.

Even at low pH, some highly acidic silanols may remain ionized. In this case, you can employ a "silanol blocker" or an ion-pairing agent.

Option 1: Use a Competing Base (Silanol Blocker)

Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can be effective.[10] The TEA molecules will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

  • Typical Concentration: 5-10 mM of TEA in the mobile phase.

  • Caveat: Using competing bases can sometimes lead to shorter column lifetimes and may interfere with mass spectrometry (MS) detection.[10]

Option 2: Use an Ion-Pairing Agent

Trifluoroacetic acid (TFA) is a common additive that serves a dual purpose. It effectively lowers the mobile phase pH and acts as an ion-pairing agent.[12][13] The trifluoroacetate anion can form an ion pair with the protonated analyte, neutralizing its charge and masking it from silanol interactions.[14]

  • Typical Concentration: 0.05% to 0.1% (v/v) TFA in both the aqueous and organic mobile phase components.[15]

  • Benefit: Often produces very sharp, symmetrical peaks for basic compounds.[13]

  • Important Consideration: TFA is known to cause ion suppression in mass spectrometry, making it less ideal for LC-MS applications.[12][13] It can also be difficult to completely remove from an HPLC system.[13]

cluster_troubleshooting Troubleshooting Flow Start Peak Tailing Observed Step1 Q: Is mobile phase pH < 3? Start->Step1 Step2 Adjust pH to 2.5-3.0 Step1->Step2 No Step3 Q: Is tailing resolved? Step1->Step3 Yes Step2->Step3 Step4 Add Additive (TFA/TEA) or Change Column Step3->Step4 No End Symmetrical Peak Step3->End Yes Step4->End

Caption: A logical workflow for troubleshooting peak tailing.

Q4: Could my HPLC column itself be the problem? When should I consider a different column?

A4: Absolutely. Not all C18 columns are created equal. If method modifications don't resolve the tailing, the column chemistry is the next logical target.

Column technology has evolved significantly to address the challenges of analyzing basic compounds.

  • Column Degradation: First, ensure your current column hasn't degraded. Symptoms of column deterioration include poor peak shape, loss of resolution, and changes in retention time.[16][17] Flushing the column or, if necessary, replacing it with a new one of the same type can rule this out.

  • Modern, High-Purity Silica Columns ("Type B"): Older columns were often based on "Type A" silica, which had higher metal content and more acidic silanol groups.[9] Modern columns use high-purity "Type B" silica, which has significantly lower silanol activity, making them much better for basic analytes.[7]

  • End-Capped Columns: Most modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[5] A column with superior end-capping will show less tailing.

  • Polar-Embedded or Shielded Phases: These columns have a polar functional group embedded near the base of the C18 chain. This technology helps to shield the analyte from residual silanols and can provide alternative selectivity. Columns with embedded polar groups are often an excellent choice for basic compounds.[18]

Recommendation: If you are using an older column or a general-purpose C18 and continue to face issues, switching to a modern, high-purity, end-capped C18 or a column with a polar-embedded phase is a highly recommended solution.[6][18]

Q5: Are there any other system or method parameters I should check?

A5: Yes, while less common for a single tailing peak, other factors can contribute to poor peak shape and should be considered.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[4][6] Ensure all connections are tight and tubing is as short and narrow as feasible.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[8] Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Piperidine - Grokipedia. 3

  • Piperidine | C5H11N | CID 8082 - PubChem.

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base.

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry.

  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich.

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate.

  • The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC - Benchchem.

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - Benchchem.

  • HPLC Troubleshooting Guide - Sigma-Aldrich.

  • What happens when a column deteriorates? - NACALAI TESQUE, INC.

  • Signs of HPLC Column deterioration and biorelevant media.

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.

  • What is TFA and when should I use it - Primer - MTC USA.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • Why Do Peaks Tail? - LCGC Troubleshooting Bible.

  • n-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide - EvitaChem.

  • Which column for basic analytes - Chromatography Forum.

  • Piperidine CAS#: 110-89-4 - ChemicalBook.

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives - ResearchGate.

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER.

  • Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC - Benchchem.

  • Exploring the Role of pH in HPLC Separation - Veeprho.

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.

  • On-Column Sample Degradation - LCGC International.

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.

  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials.

  • How Long Does an HPLC Column Last and How to Maintain It?

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography - ResearchGate.

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.

  • HPLC and UHPLC Column Selection Guide - Merck Millipore.

  • HPLC Column Selection Guide - Link Lab.

  • HPLC Troubleshooting Guide.

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance - Separation Science.

  • Analytical HPLC Column Introduction.

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent.

  • N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide/CAS:90279-43-9 - HXCHEM.

  • ACE News - HPLC.

  • N-(4-nitrophenyl)butanamide | C10H12N2O3 | CID 346259 - PubChem.

  • Compound N-(4-nitrophenyl)-3-(piperidine-1-sulfonyl)benzamide - Chemdiv.

  • 3-phenyl-N-(piperidin-4-yl)propanamide — Chemical Substance Information - NextSDS.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and Other Piperidine Derivatives for Drug Discovery Professionals

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to be readily functionalized make it a versatile starting point for the design of novel therapeutics. This guide provides an in-depth technical comparison of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, a distinct piperidine derivative, with other members of this extensive chemical class. By examining the structure-activity relationships (SAR) and experimental data from related compounds, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this and similar molecules.

Introduction to N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is a small molecule featuring a central piperidine ring connected via a propanamide linker to a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group on the aromatic ring, combined with the basic piperidine moiety, suggests the potential for diverse biological activities. While specific experimental data for this compound is limited in publicly available literature, its structural motifs are present in compounds with demonstrated efficacy in several therapeutic areas, including neuropathic pain, cancer, and immunosuppression.

Chemical Structure:

  • IUPAC Name: N-(4-nitrophenyl)-3-(piperidin-1-yl)propanamide

  • CAS Number: 90279-43-9

  • Molecular Formula: C₁₄H₁₉N₃O₃

  • Molecular Weight: 277.32 g/mol

Synthesis and Chemical Properties

The synthesis of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide can be achieved through a straightforward amidation reaction. A typical synthetic route would involve the coupling of 3-(piperidin-1-yl)propanoic acid with 4-nitroaniline. This reaction is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent.

The chemical properties of this compound are influenced by its constituent parts. The piperidine nitrogen provides a basic center, which can be protonated at physiological pH, potentially influencing its solubility and interaction with biological targets. The nitro group is a strong electron-withdrawing group that can participate in hydrogen bonding and may be a site for metabolic reduction in vivo.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_piperidin_1_yl_propanoic_acid 3-(piperidin-1-yl)propanoic acid Amidation Amidation Reaction 3_piperidin_1_yl_propanoic_acid->Amidation 4_nitroaniline 4-nitroaniline 4_nitroaniline->Amidation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Amidation Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Amidation Target_Compound N-(4-Nitrophenyl)-3- (piperidin-1-yl)propanamide Amidation->Target_Compound

Caption: A generalized workflow for the synthesis of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide.

Comparative Analysis with Other Piperidine Derivatives

To understand the potential biological activities of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, it is instructive to compare it with structurally related piperidine derivatives with known pharmacological profiles.

Piperidine Propanamides in Neuropathic Pain

A series of piperidine propionamide derivatives have been synthesized and evaluated as potent sigma-1 (σ1) receptor antagonists and mu (μ) opioid receptor agonists for the treatment of neuropathic pain.[1] The general scaffold of these compounds consists of a 4-substituted piperidine ring and an N-aryl propionamide moiety, similar to our target compound.

Compound IDStructureσ1 Receptor Affinity (Ki, nM)μ Opioid Receptor Affinity (Ki, nM)
Compound 44 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.862.1

Data sourced from a study on piperidine propionamide derivatives.[1]

The high affinity of these compounds for both the σ1 and μ opioid receptors suggests that N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide could also be investigated for its potential analgesic properties. The N-aryl group in these active compounds is crucial for receptor binding, and the 4-nitrophenyl group of our target molecule presents a different electronic and steric profile that warrants investigation.

Piperidine Derivatives in Oncology

The piperidine scaffold is a common feature in many anticancer agents.[3][4] While direct anticancer data for N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide is unavailable, related structures have shown promising activity. For instance, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized and evaluated for their antiproliferative activity against human leukemia cell lines.

Compound IDKey Structural FeaturesCell LineActivity
3a Nitro and fluoro substitution on the phenyl ring of the aryl carboxamide moietyK562 and Reh (human leukemia)Potent inhibitor of cell growth

Data from a study on piperidine derivatives with antileukemic activity.

The presence of a nitro-substituted phenyl ring in the most active compound of this series (3a) is particularly noteworthy, as it mirrors the structure of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide. This suggests that the 4-nitrophenyl moiety may contribute favorably to cytotoxic activity and that our target compound could be a candidate for anticancer screening.

N-Aryl Propanamides as Immunosuppressive Agents

Structurally related N-aryl-3-(indol-3-yl)propanamides have been synthesized and evaluated for their immunosuppressive activities.[5] One compound from this series, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, which contains the same N-(4-nitrophenyl)propanamide fragment as our target molecule, demonstrated significant inhibitory activity in both in vitro and in vivo assays.

Compound IDIn Vitro Assay (Murine Splenocytes Proliferation)In Vivo Assay (Mice Delayed-Type Hypersensitivity)
15 Significant inhibitory activitySignificant inhibitory activity

Data from a study on N-aryl-3-(indol-3-yl)propanamides as immunosuppressive agents.[5]

This finding strongly suggests that the N-(4-nitrophenyl)propanamide moiety can be a key pharmacophore for immunosuppressive activity. Therefore, N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide should be considered for evaluation in immunological assays.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its derivatives, we provide the following detailed experimental protocols for assays relevant to the potential therapeutic areas discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, Reh, or other relevant lines)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Compound and Controls Cell_Seeding->Compound_Treatment Incubation_48_72h 3. Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition 4. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization 6. Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Receptor Binding Assay

This protocol is a general guide for determining the binding affinity of a compound to a specific receptor (e.g., σ1 or μ opioid receptor).

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-(+)-pentazocine for σ1)

  • Assay buffer

  • Test compound at various concentrations

  • Non-specific binding control (a high concentration of a known ligand)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki value for the test compound by competitive binding analysis.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis suggests several key structural features that may influence the biological activity of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide and its derivatives.

SAR_Relationships cluster_core Core Scaffold cluster_substituents Key Substituents cluster_activities Potential Biological Activities Piperidine_Ring Piperidine Ring (Conformational Flexibility) Analgesic Analgesic Piperidine_Ring->Analgesic Anticancer Anticancer Piperidine_Ring->Anticancer Propanamide_Linker Propanamide Linker (Spacing and H-bonding) Propanamide_Linker->Analgesic Immunosuppressive Immunosuppressive Propanamide_Linker->Immunosuppressive N_Aryl_Group N-Aryl Group (Receptor Interaction) N_Aryl_Group->Analgesic N_Aryl_Group->Immunosuppressive Nitro_Group Nitro Group (Electronic Effects, H-bonding) Nitro_Group->Anticancer Nitro_Group->Immunosuppressive Piperidine_Subst Piperidine Substituents (Modulate Potency/Selectivity) Piperidine_Subst->Analgesic

Caption: Key structural elements and their potential influence on biological activity.

Future Directions:

  • Systematic Evaluation: A comprehensive screening of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide in a panel of cancer cell lines, receptor binding assays (σ1, μ opioid), and assays for immunosuppressive activity is warranted.

  • SAR Studies: Synthesis and evaluation of analogs with modifications to the 4-nitrophenyl group (e.g., replacing the nitro group with other electron-withdrawing or electron-donating groups) and the piperidine ring (e.g., introducing substituents at the 4-position) would provide valuable SAR data.

  • Mechanism of Action Studies: For any confirmed biological activity, further studies to elucidate the mechanism of action, such as cell cycle analysis, apoptosis assays, or specific enzyme inhibition assays, should be conducted.

References

Sources

Comparative

A Researcher's Guide to the Cross-Reactivity of N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide in Biological Assays

This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide. Herein, we establish a scientifically-grounded, hypothetical targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide. Herein, we establish a scientifically-grounded, hypothetical target and proceed to outline the critical methodologies for assessing its cross-reactivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction: The Imperative of Selectivity Profiling

N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide, which we will refer to as NP-3P, is a synthetic compound featuring a piperidine ring and a nitrophenyl amide moiety. While its precise biological targets are not widely documented, its structural motifs are present in inhibitors of various enzyme classes, including serine hydrolases.[1][2][3][4][5] The journey of a potential therapeutic agent from a mere chemical structure to a clinical candidate is critically dependent on its selectivity. A highly selective compound promises a targeted therapeutic effect with minimal off-target interactions, which are often the cause of adverse drug reactions.

This guide will use Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in regulating endocannabinoid signaling, as a plausible primary target for NP-3P to illustrate the process of cross-reactivity assessment.[6][7][8] FAAH is a well-validated drug target for pain, inflammation, and anxiety disorders.[9][10] The principles and protocols detailed herein are broadly applicable to other potential targets.

Part 1: Mechanistic Hypothesis and Putative Target

The structure of NP-3P contains elements suggestive of interaction with serine hydrolases like FAAH. The piperidine ring is a common scaffold in many bioactive compounds, providing a rigid structure that can orient functional groups for optimal interaction with enzyme active sites.[1][2][3][4][5] The amide linkage is a key feature that can mimic the endogenous substrates of FAAH, such as anandamide.[6][7][8] The 4-nitrophenyl group, an electron-withdrawing moiety, can influence the reactivity of the amide bond and may engage in specific interactions within the enzyme's binding pocket.[11][12]

Based on these structural features, we hypothesize that NP-3P may act as an inhibitor of FAAH. This hypothesis forms the basis for the subsequent cross-reactivity studies.

Part 2: Designing a Cross-Reactivity Screening Panel

A robust assessment of selectivity requires testing the compound against a carefully selected panel of related and unrelated biological targets.

Rationale for Panel Selection:

  • Related Enzymes (Primary Screening): The most likely off-targets are enzymes that are structurally or functionally related to the primary target. For FAAH, this includes other serine hydrolases involved in lipid metabolism.

    • Monoacylglycerol Lipase (MAGL): The other major enzyme responsible for endocannabinoid degradation.

    • Lysosomal Acid Lipase (LAL): A serine hydrolase involved in cholesterol ester and triglyceride hydrolysis.

    • Carboxylesterases (CES1 and CES2): Broad-specificity serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.

  • Unrelated but Common Off-Targets (Secondary Screening): To identify potential for broader off-target effects, it is prudent to include representatives from other major enzyme classes and receptor families that are common sources of drug side effects.

    • A Cytochrome P450 Isoform (e.g., CYP3A4): Key for drug metabolism.

    • A Kinase (e.g., Src): A large family of enzymes often implicated in off-target effects.

    • A G-protein Coupled Receptor (e.g., CB1 Receptor): Given the link to the endocannabinoid system.

Part 3: Experimental Protocols for Selectivity Profiling

The following protocols describe standardized assays to determine the inhibitory potency (IC50) of NP-3P against the selected panel of enzymes.

Protocol 3.1: In Vitro Fluorogenic FAAH Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH using a fluorogenic substrate.

Principle: Recombinant human FAAH hydrolyzes a synthetic substrate, such as AMC-arachidonoyl amide, to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[13][14][15] The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will decrease this rate.

Workflow Diagram:

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare NP-3P Serial Dilutions Plate Add Assay Buffer, NP-3P, and FAAH to 96-well plate Compound_Prep->Plate Enzyme_Prep Dilute Recombinant FAAH Enzyme Enzyme_Prep->Plate Substrate_Prep Prepare FAAH Substrate Solution Initiation Initiate reaction by adding FAAH Substrate Substrate_Prep->Initiation Preincubation Pre-incubate (15 min, 37°C) to allow compound binding Plate->Preincubation Preincubation->Initiation Measurement Measure Fluorescence Kinetics (Ex: 355 nm, Em: 460 nm) Initiation->Measurement Analysis Calculate initial rates and plot % Inhibition vs. [NP-3P] Measurement->Analysis IC50 Determine IC50 value using non-linear regression Analysis->IC50

Caption: Workflow for the fluorogenic FAAH inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of NP-3P in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Further dilute these stocks 1:10 in assay buffer.

  • Assay Plate Setup: In a 96-well black, flat-bottom plate, add 5 µL of the diluted compound solutions. For controls, add 5 µL of DMSO (100% activity) and 5 µL of a known FAAH inhibitor like JZL195 (0% activity).[13]

  • Enzyme Addition: Add 85 µL of pre-warmed assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA) containing the appropriate concentration of recombinant human FAAH to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the test compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the FAAH substrate (e.g., AMC-arachidonoyl amide, final concentration 10 µM) to all wells to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_sample - Rate_0%_activity) / (Rate_100%_activity - Rate_0%_activity)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Self-Validation System: The inclusion of positive (known inhibitor) and negative (vehicle) controls on every plate is essential for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and maintained above 0.5.

Protocol 3.2: Cross-Reactivity Assays

The principle of the cross-reactivity assays for other serine hydrolases (MAGL, LAL, CES1, CES2) is similar to the FAAH assay, utilizing specific fluorogenic substrates for each enzyme. For example, 4-methylumbelliferyl acetate can be used for carboxylesterases. The assay conditions (pH, buffer composition) should be optimized for each specific enzyme.

Part 4: Data Interpretation & Comparative Analysis

The primary output of these assays will be a set of IC50 values for NP-3P against each target. This data should be tabulated for clear comparison.

Table 1: Hypothetical Cross-Reactivity Profile of NP-3P and Comparative Compounds

CompoundFAAH IC50 (nM)MAGL IC50 (nM)CES1 IC50 (nM)Selectivity (MAGL/FAAH)Selectivity (CES1/FAAH)
NP-3P (Test) 50 2,500 > 10,000 50x >200x
URB597 (Selective FAAH Inhibitor)5> 10,000> 10,000> 2,000x> 2,000x
JZL195 (Dual FAAH/MAGL Inhibitor)24> 10,0002x> 5,000x

Interpretation:

  • Potency: NP-3P shows potent inhibition of FAAH with an IC50 of 50 nM.

  • Selectivity: The selectivity index is calculated by dividing the IC50 of an off-target by the IC50 of the primary target. In this hypothetical dataset, NP-3P is 50-fold more selective for FAAH over MAGL and shows minimal inhibition of CES1.

  • Comparison: Compared to the highly selective FAAH inhibitor URB597, NP-3P has a less favorable selectivity profile against MAGL. However, it is more selective than the dual inhibitor JZL195.

Part 5: Signaling Pathway Context

FAAH is a key regulator of the endocannabinoid system. By hydrolyzing anandamide, FAAH terminates its signaling through cannabinoid receptors (CB1 and CB2).[6][7][8] Inhibition of FAAH increases the levels of anandamide, leading to enhanced cannabinoid receptor activation and subsequent therapeutic effects like analgesia and anxiolysis. Understanding this pathway is crucial for interpreting the downstream consequences of FAAH inhibition.

Endocannabinoid_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_Ext Anandamide (extracellular) CB1_Receptor CB1 Receptor Anandamide_Ext->CB1_Receptor binds & activates Anandamide_Int Anandamide (intracellular) Anandamide_Ext->Anandamide_Int transport Downstream Therapeutic Effects (e.g., Analgesia) CB1_Receptor->Downstream signals to FAAH FAAH Enzyme Anandamide_Int->FAAH hydrolyzed by Products Arachidonic Acid + Ethanolamine FAAH->Products NP3P NP-3P NP3P->FAAH inhibits

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.